molecular formula C23H27BrO5 B274082 2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B274082
M. Wt: 463.4 g/mol
InChI Key: VSXWWWVNXNQLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes bromine, hydroxyl, and cyclohexenone groups

Preparation Methods

The synthesis of 2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. The synthetic route often starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom. This is followed by a series of reactions to introduce the cyclohexenone and dimethyl groups. The reaction conditions usually involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione include:

Properties

Molecular Formula

C23H27BrO5

Molecular Weight

463.4 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H27BrO5/c1-22(2)8-15(26)20(16(27)9-22)19(13-7-12(24)5-6-14(13)25)21-17(28)10-23(3,4)11-18(21)29/h5-7,19-21,25H,8-11H2,1-4H3

InChI Key

VSXWWWVNXNQLMD-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)O)C

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)O)C

Origin of Product

United States

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